molecular formula C16H12BrNOS B6225268 4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile CAS No. 2770359-30-1

4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile

Cat. No.: B6225268
CAS No.: 2770359-30-1
M. Wt: 346.2
InChI Key:
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Description

4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile is an organic compound characterized by the presence of a bromine atom, a cyclopropoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-cyclopropoxyphenyl sulfide, followed by a nucleophilic substitution reaction with benzonitrile. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrile group can participate in binding interactions, while the cyclopropoxy group may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-bromo-2-chlorophenyl)sulfanyl]benzonitrile
  • 4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile
  • 4-[(5-bromo-2-ethoxyphenyl)sulfanyl]benzonitrile

Uniqueness

4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

2770359-30-1

Molecular Formula

C16H12BrNOS

Molecular Weight

346.2

Purity

95

Origin of Product

United States

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